molecular formula C12H11NO2 B13138314 Methyl 5-phenyl-1H-pyrrole-3-carboxylate

Methyl 5-phenyl-1H-pyrrole-3-carboxylate

Cat. No.: B13138314
M. Wt: 201.22 g/mol
InChI Key: ROAGFDOAWDRMBK-UHFFFAOYSA-N
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Description

Methyl 5-phenyl-1H-pyrrole-3-carboxylate is an organic compound belonging to the pyrrole family. Pyrroles are five-membered heterocyclic aromatic compounds containing one nitrogen atom. This particular compound features a phenyl group attached to the pyrrole ring, which can influence its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 5-phenyl-1H-pyrrole-3-carboxylate can be synthesized through various methods. One common approach involves the reaction of 4-pyridinecarboxaldehyde, ethyl acetoacetate, and ammonium acetate in ethanol under reflux conditions . The reaction mixture is then concentrated under reduced pressure, and the residue is purified by flash chromatography using a hexane:ethyl acetate mixture as the diluent .

Industrial Production Methods

Industrial production methods for this compound typically involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-phenyl-1H-pyrrole-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Electrophilic substitution reactions are common due to the aromatic nature of the pyrrole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Halogenated pyrrole derivatives.

Scientific Research Applications

Methyl 5-phenyl-1H-pyrrole-3-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 5-phenyl-1H-pyrrole-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 5-phenyl-1H-pyrrole-3-carboxylate is unique due to its specific substitution pattern on the pyrrole ring, which can influence its reactivity and biological activity. The presence of the phenyl group and the ester functionality also contributes to its distinct chemical behavior.

Properties

Molecular Formula

C12H11NO2

Molecular Weight

201.22 g/mol

IUPAC Name

methyl 5-phenyl-1H-pyrrole-3-carboxylate

InChI

InChI=1S/C12H11NO2/c1-15-12(14)10-7-11(13-8-10)9-5-3-2-4-6-9/h2-8,13H,1H3

InChI Key

ROAGFDOAWDRMBK-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CNC(=C1)C2=CC=CC=C2

Origin of Product

United States

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